N-(5-fluoro-2-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O3S/c1-18-11-12-21(30)14-24(18)32-25(35)17-38-29-33-26-23(20-8-4-3-5-9-20)15-31-27(26)28(36)34(29)16-19-7-6-10-22(13-19)37-2/h3-15,31H,16-17H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETCOSWCDDSTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound has a complex structure that includes:
- A fluorinated phenyl group.
- A thioacetamide moiety.
- A pyrrolo[3,2-d]pyrimidine core.
This structural diversity is thought to contribute to its unique biological properties.
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation : The compound interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways.
1. Ames Test
The compound demonstrated strong mutagenic activity in the Ames test, categorizing it as a Class A mutagen. This suggests that it has the potential to induce genetic mutations .
2. Cell Viability Assays
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent anti-proliferative effects. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MV4:11 | 0.5 |
| K562 | 2.5 |
| Molm13 | 1.0 |
These results suggest a selective cytotoxicity profile against certain leukemia cell lines while showing less activity against normal cells .
3. Binding Affinity Studies
Binding affinity studies have revealed that the compound has a low-nanomolar binding affinity to specific targets such as WDR5 (Ki = 1.5 nM), which is implicated in various oncogenic processes. This high affinity correlates with its potent inhibition of histone methyltransferases (HMTs), further supporting its potential as an anti-cancer agent .
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Anti-Cancer Activity : In a study involving human leukemia cells, treatment with the compound resulted in significant apoptosis and reduced cell viability compared to controls.
- Neuroprotective Effects : Preliminary studies suggest that the compound may also possess neuroprotective properties, potentially through modulation of neuroinflammatory pathways.
Q & A
Q. What are the key synthetic steps and reaction conditions for this compound?
The synthesis involves multi-step organic reactions, including:
- Core pyrrolopyrimidine formation : Cyclocondensation of substituted pyrimidine precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Thioacetamide linkage : Coupling of the thiol group to the pyrrolopyrimidine core using Mitsunobu or nucleophilic substitution reactions, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to achieve >95% purity . Critical factors: pH control during amide bond formation and strict exclusion of moisture to prevent hydrolysis.
Q. How is structural characterization and purity assessment performed?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 512.6) .
- HPLC : Purity >95% with retention time consistency under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Structural modifications : Systematically alter substituents (e.g., methoxybenzyl, fluoro-methylphenyl) and test activity changes.
- Assays :
-
Kinase inhibition: Measure IC₅₀ against tyrosine kinases (e.g., EGFR, Src) using fluorescence polarization assays .
-
Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ~15 µM) .
- Data analysis : Compare activity trends with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .
Modified Group Target IC₅₀ (µM) Notes 3-Methoxybenzyl EGFR 10.2 High selectivity 4-Fluorophenyl Src 18.7 Moderate inhibition Reference
Q. How to resolve contradictions in reported biological activity data?
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
- Computational validation : Molecular dynamics simulations to assess target binding stability under varying pH/temperature .
Q. What are the primary biological targets and interaction mechanisms?
- Kinases : Binds ATP pockets of EGFR and Src via hydrogen bonding (pyrimidine N1, acetamide carbonyl) and hydrophobic interactions (phenyl rings) .
- DNA intercalation : Fluoro-substituted aromatic systems may stabilize DNA adducts, assessed via ethidium bromide displacement assays .
- Enzymatic assays : Monitor kinase inhibition kinetics (e.g., Kᵢ = 8.3 nM for EGFR) using radiometric ³²P-ATP incorporation .
Q. What strategies improve aqueous solubility without compromising activity?
- Prodrug design : Introduce phosphate or PEGylated groups at the acetamide moiety .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies .
- Salt formation : Test hydrochloride or mesylate salts to enhance crystallinity .
Q. How to study reaction mechanisms of its functional groups?
- Thioether oxidation : Monitor sulfoxide/sulfone formation using H₂O₂/TFA, tracked via LC-MS .
- Amide hydrolysis : Assess pH-dependent stability (pH 2–12) with HPLC quantification of degradation products .
- Fluorophenyl reactivity : Perform halogen-exchange reactions (e.g., Pd-catalyzed fluorination) to modify bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
